![molecular formula C18H16N2O4 B5913493 2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B5913493.png)
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-(4-methoxy-phenyl)-acetamide
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Overview
Description
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-(4-methoxy-phenyl)-acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-(4-methoxy-phenyl)-acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Hydroxylation and Oxidation:
Acetamide Formation: The final step involves the acylation of the quinoline derivative with 4-methoxyphenyl acetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, known for their antimalarial properties.
Phenylacetamide Derivatives: Compounds like acetaminophen, known for their analgesic and antipyretic effects.
Uniqueness
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-(4-methoxy-phenyl)-acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-12-8-6-11(7-9-12)19-16(21)10-14-17(22)13-4-2-3-5-15(13)20-18(14)23/h2-9H,10H2,1H3,(H,19,21)(H2,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXBFIKCATUTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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